

Technical Guide: Synthesis of (-)-cis-2-Benzylaminocyclohexanemethanol

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Compound of Interest

Compound Name:	(-)-cis-2-Benzylaminocyclohexanemethanol
CAS No.:	71581-93-6
Cat. No.:	B1270552

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Executive Summary

Target Molecule: **(-)-cis-2-Benzylaminocyclohexanemethanol** CAS Registry Number: 71581-93-6 (for the (1S, 2R) enantiomer) Stereochemistry: (1S, 2R) configuration; cis-relationship between the hydroxymethyl and benzylamino groups.[1][2][3][4][5] Primary Application: Chiral auxiliary in asymmetric synthesis, resolving agent for racemic acids, and ligand in organometallic catalysis.

This technical guide details the high-fidelity synthesis pathway for **(-)-cis-2-Benzylaminocyclohexanemethanol** starting from commercially available anthranilic acid. The route prioritizes stereochemical integrity, utilizing a classical resolution strategy to isolate the (1S, 2R) enantiomer prior to functional group manipulation.

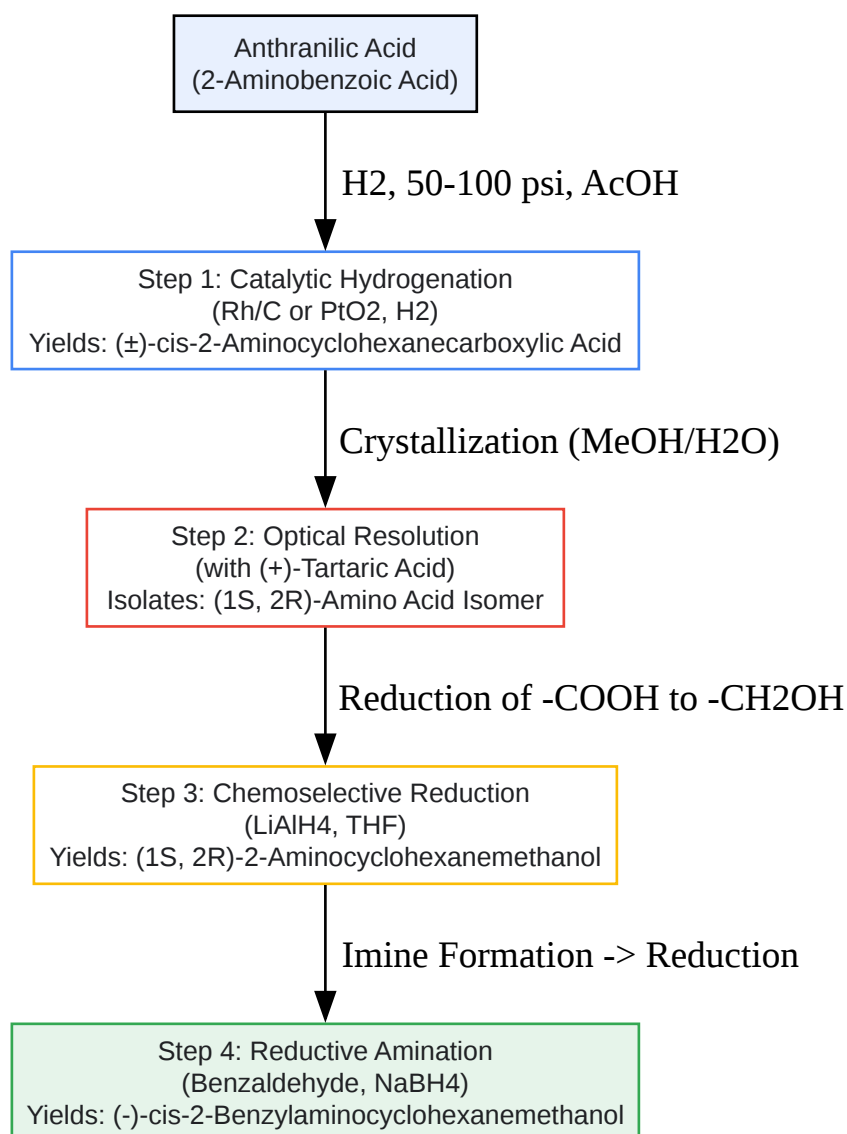
Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to ensure the cis-stereochemistry is established early and maintained throughout. The (1S, 2R) absolute configuration is achieved via optical resolution of the intermediate amino acid.

Pathway Logic[6]

- Disconnection: The benzyl group is removed to reveal the primary amine. The hydroxymethyl group is traced back to a carboxylic acid.
- Precursor: (1S, 2R)-2-Aminocyclohexanecarboxylic acid.
- Starting Material: Anthranilic acid (2-aminobenzoic acid).[6][7]
- Stereocontrol:
 - Cis-Selectivity: Achieved via catalytic hydrogenation of the aromatic ring (heterogeneous catalysis favors cis addition).
 - Enantioselectivity: Achieved via diastereomeric salt resolution using (+)-Tartaric acid.

Visual Pathway (DOT Diagram)



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Figure 1: Step-by-step synthesis pathway from Anthranilic Acid to the target chiral ligand.

Part 2: Detailed Experimental Protocols

Step 1: Hydrogenation of Anthranilic Acid

Objective: Convert the aromatic ring to a saturated cyclohexane ring while establishing cis stereochemistry.

- Reagents: Anthranilic acid, Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂), Glacial Acetic Acid.

- Mechanism: Heterogeneous hydrogenation typically adds hydrogen to the same face of the aromatic ring, yielding the cis isomer predominantly (>90% cis).

Protocol:

- Dissolve 0.1 mol of anthranilic acid in 150 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
- Add 5 mol% of Rh/C catalyst.
- Purge the vessel with nitrogen, then charge with Hydrogen gas (H₂) to 50–60 psi (3–4 bar).
- Stir vigorously at room temperature until hydrogen uptake ceases (approx. 12–24 hours).
- Filter the catalyst through a Celite pad.
- Concentrate the filtrate under reduced pressure to obtain the crude (±)-cis-2-aminocyclohexanecarboxylic acid acetate salt.
- Purification: Recrystallize from methanol/ether to remove any trans isomer.

Step 2: Optical Resolution

Objective: Isolate the (1S, 2R) enantiomer from the racemic mixture.

- Resolving Agent: (+)-L-Tartaric acid.
- Solvent System: Methanol/Water.

Protocol:

- Prepare a solution of (±)-cis-2-aminocyclohexanecarboxylic acid (1.0 eq) in hot methanol.
- Add a hot solution of (+)-Tartaric acid (1.0 eq) in methanol.
- Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.
- Collect the precipitated diastereomeric salt via filtration.

- Recrystallization: Recrystallize the salt 2–3 times from methanol/water until a constant optical rotation is achieved.
- Free Basing: Dissolve the purified salt in minimal water and pass through a strongly acidic ion-exchange resin (e.g., Dowex 50W) or treat with stoichiometric NaOH followed by extraction (though amino acids are zwitterionic and difficult to extract; ion exchange is preferred).
- Elute with ammonia solution, concentrate, and dry to yield pure (1S, 2R)-2-aminocyclohexanecarboxylic acid.

Step 3: Reduction to Amino Alcohol

Objective: Reduce the carboxylic acid to a primary alcohol without epimerizing the chiral centers.

- Reagents: Lithium Aluminum Hydride (LiAlH_4), Anhydrous THF.
- Safety: LiAlH_4 is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).[5]

Protocol:

- Suspend LiAlH_4 (2.5 eq) in anhydrous THF at 0°C under Argon.
- Add (1S, 2R)-2-aminocyclohexanecarboxylic acid (solid or THF slurry) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction.
- Quench (Fieser Method): Cool to 0°C . Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n is grams of LiAlH_4 used.
- Stir until a white granular precipitate forms. Filter off the aluminum salts.
- Dry the filtrate over Na_2SO_4 and concentrate to yield (1S, 2R)-2-aminocyclohexanemethanol.

Step 4: Reductive Amination (Benzylation)

Objective: Mono-alkylate the primary amine with a benzyl group.

- Reagents: Benzaldehyde, Sodium Borohydride (NaBH_4) or Sodium Cyanoborohydride (NaBH_3CN), Methanol.

Protocol:

- Dissolve (1S, 2R)-2-aminocyclohexanemethanol (1.0 eq) in Methanol (0.5 M concentration).
- Add Benzaldehyde (1.05 eq) and stir at room temperature for 2 hours to form the imine intermediate (often indicated by a slight color change).
- Cool the solution to 0°C .
- Add NaBH_4 (1.5 eq) portion-wise. (Note: NaBH_3CN can be used at pH 6 for higher selectivity, but NaBH_4 works well for this substrate if added after imine formation).
- Stir at room temperature for 3 hours.
- Workup: Quench with water, evaporate methanol, and extract the aqueous residue with Dichloromethane (DCM).
- Wash organic layer with brine, dry over MgSO_4 , and concentrate.
- Final Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO_2 , DCM/MeOH/ NH_3).

Part 3: Data Summary & Quality Control

Key Chemical Properties

Parameter	Specification
Chemical Formula	C ₁₄ H ₂₁ NO
Molecular Weight	219.33 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	66.0 – 69.0 °C
Optical Rotation	to (c=1, MeOH)
Solubility	Soluble in MeOH, EtOH, DCM; Insoluble in water

Process Troubleshooting

Issue	Probable Cause	Corrective Action
Low Cis-Selectivity (Step 1)	Catalyst poisoning or high temperature.	Use fresh Rh/C; maintain Temp < 30°C.
Poor Resolution Yield (Step 2)	Improper solvent ratio or fast cooling.	Use slow cooling ramp; optimize MeOH/H ₂ O ratio.
Over-alkylation (Step 4)	Excess benzaldehyde or reducing agent added too early.	Ensure 1:1 stoichiometry; allow imine to form fully before adding hydride.

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